

# Application Notes and Protocols for Investigating Diabetic Neuropathy with T-1095

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-1095   |           |
| Cat. No.:            | B1682860 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Diabetic peripheral neuropathy (DPN) is one of the most common and debilitating complications of diabetes, affecting up to 50% of patients.[1] It is characterized by progressive, length-dependent nerve damage, leading to symptoms ranging from pain and sensory loss to foot ulcers and amputations.[1][2] The pathophysiology of DPN is complex, with chronic hyperglycemia being a primary driver.[1][3] Hyperglycemia can lead to a state of impaired metabolism and bioenergetic failure in peripheral nerves, contributing to nerve damage.[4]

**T-1095** is an orally active, selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[5] As a prodrug, it is metabolized in the body to its active form, **T-1095**A.[6] By inhibiting SGLTs in the kidney, **T-1095** blocks glucose reabsorption and increases urinary glucose excretion, thereby effectively lowering blood glucose levels.[6][7] While originally developed as a general anti-diabetic agent, its potent glucose-lowering effect makes it a valuable pharmacological tool for investigating the direct impact of glycemic control on the progression and potential amelioration of diabetic neuropathy in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for utilizing **T-1095** in the study of diabetic neuropathy.

**Mechanism of Action: T-1095** 



## Methodological & Application

Check Availability & Pricing

**T-1095** exerts its antihyperglycemic effect through a mechanism independent of insulin action. [8] After oral administration, it is absorbed and converted to its active metabolite, **T-1095**A.[6] **T-1095**A targets SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the proximal tubules of the kidneys. By inhibiting these transporters, **T-1095**A effectively reduces the renal threshold for glucose, leading to significant excretion of glucose in the urine and a subsequent reduction in systemic blood glucose concentrations.[6][9]





Click to download full resolution via product page

Figure 1: Mechanism of action of **T-1095**.



# Rationale for Use in Diabetic Neuropathy Research

A key mechanism implicated in the pathogenesis of diabetic neuropathy is the polyol pathway. [10][11] In a hyperglycemic state, excess glucose that cannot be processed by glycolysis is shunted into this pathway.[11] The enzyme aldose reductase converts glucose to sorbitol, a reaction that consumes the cofactor NADPH.[10] Sorbitol accumulation within nerve cells creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione, a critical antioxidant, leading to increased oxidative stress.[10][12] Both osmotic and oxidative stress contribute significantly to nerve cell damage and the development of neuropathy.[12]

By lowering systemic glucose levels, **T-1095** reduces the substrate available for the polyol pathway in nerve tissues. This intervention provides a direct method to test the hypothesis that tight glycemic control can prevent or reverse the pathological changes associated with diabetic neuropathy.





Click to download full resolution via product page

Figure 2: Pathophysiology of diabetic neuropathy and **T-1095**'s point of intervention.



## **Quantitative Data Summary**

The following tables summarize key quantitative data for **T-1095** based on published preclinical studies.

Table 1: Pharmacological Properties of T-1095

| Compound | Target      | IC50 (μM) | Reference |
|----------|-------------|-----------|-----------|
| T-1095   | Human SGLT1 | 22.8      | [5]       |

| **T-1095** | Human SGLT2 | 2.3 |[5] |

Table 2: Effects of T-1095 on Glycemic Control in STZ-Induced Diabetic Rats

| Treatment<br>Group      | Duration | Blood Glucose<br>(mg/dL) | HbA1c (%) | Reference |
|-------------------------|----------|--------------------------|-----------|-----------|
| Normal<br>Control       | 8 weeks  | ~100                     | ~4.0      | [9]       |
| STZ Diabetic<br>Control | 8 weeks  | > 500                    | ~12.0     | [9]       |
| STZ + 0.1% T-<br>1095   | 8 weeks  | ~250                     | ~7.5      | [9]       |

(Values are approximate, based on graphical data from the cited source.)

Table 3: Expected Outcomes of T-1095 on Neuropathy Endpoints



| Parameter                             | Diabetic Control      | T-1095 Treated                  | Rationale /                                  |
|---------------------------------------|-----------------------|---------------------------------|----------------------------------------------|
|                                       | Group                 | Group                           | Measurement                                  |
| Motor Nerve<br>Conduction<br>Velocity | Decreased             | Improved <i>l</i><br>Normalized | Measures nerve function.[13][14]             |
| Thermal Paw                           | Decreased             | Increased /                     | Behavioral test for sensory neuropathy. [15] |
| Withdrawal Latency                    | (Hyperalgesia)        | Normalized                      |                                              |
| Mechanical<br>Withdrawal Threshold    | Decreased (Allodynia) | Increased /<br>Normalized       | Behavioral test for sensory neuropathy. [15] |

| Epidermal Nerve Fiber Density | Decreased | Preserved / Increased | Morphological measure of nerve degeneration.[16] |

# **Experimental Protocols**

## **Protocol 1: Induction of Diabetes in a Rodent Model**

This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a chemical that is toxic to pancreatic  $\beta$ -cells.[17]

#### Materials:

- Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
- Streptozotocin (STZ).
- Citrate buffer (0.1 M, pH 4.5), sterile.
- Glucometer and test strips.
- Animal housing and husbandry supplies.

#### Procedure:



- Acclimatization: Acclimate animals for at least one week prior to the experiment.
- Fasting: Fast animals for 4-6 hours before STZ injection.
- STZ Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
  - For Rats: A single intraperitoneal (IP) injection of 50-65 mg/kg.
  - For Mice: Multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) is often
    used to reduce mortality and induce a more stable diabetic state.[17]
- Injection: Administer the STZ solution via IP injection. Administer an equivalent volume of citrate buffer to control animals.
- Post-Injection Care: Provide animals with a 10% sucrose water solution for the first 24 hours to prevent hypoglycemia due to massive insulin release from dying β-cells.
- Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final injection from tail vein blood. Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.

## Protocol 2: T-1095 Administration and Study Design

This protocol outlines the experimental workflow for a typical preclinical study investigating the effects of **T-1095** on diabetic neuropathy.

#### Materials:

- Diabetic and non-diabetic control animals (from Protocol 1).
- T-1095.
- Powdered rodent chow.
- Precision scale.

#### Procedure:



- Group Allocation: Divide animals into at least three groups:
  - Group 1: Non-diabetic Control (standard diet).
  - Group 2: Diabetic Control (standard diet).
  - Group 3: Diabetic + T-1095 (T-1095 mixed diet).
- Baseline Measurements: Before starting treatment, perform baseline measurements for all neuropathy endpoints (see Protocol 3).
- **T-1095** Diet Preparation: Prepare the **T-1095** diet by thoroughly mixing the compound into powdered chow. A common dose is 0.03% to 0.1% (w/w).[9][18] Prepare fresh diet weekly.
- Treatment Period: Administer the respective diets to the animal groups for a period of 4 to 8 weeks.[9] Monitor animal body weight and food intake weekly. Monitor blood glucose and HbA1c at regular intervals (e.g., every 2-4 weeks).
- Endpoint Measurements: At the end of the treatment period, repeat the neuropathy endpoint measurements.
- Tissue Collection: At the study terminus, euthanize animals according to approved protocols and collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, skin from the hind paw) for histological or molecular analysis.



Click to download full resolution via product page



Figure 3: Preclinical experimental workflow for **T-1095** evaluation.

## **Protocol 3: Neuropathy Endpoint Assessments**

NCV is a critical, objective measure of peripheral nerve function.[19][20]

Procedure (for rat sciatic nerve):

- Anesthetize the rat and maintain its body temperature at 37°C.
- Expose the sciatic nerve at two points: the sciatic notch (proximal) and the popliteal fossa (distal).
- Place stimulating electrodes at the proximal site and recording electrodes on the gastrocnemius muscle.
- Deliver a supramaximal electrical stimulus and record the latency of the resulting compound muscle action potential (CMAP).
- Move the stimulating electrodes to the distal site and repeat the stimulation, recording the new latency.
- Measure the distance between the proximal and distal stimulation sites.
- Calculate Motor NCV (m/s) = Distance (m) / (Proximal Latency Distal Latency).
- 1. Thermal Hyperalgesia (Hargreaves Plantar Test):
- Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.
- Position a radiant heat source under the glass, directly beneath the hind paw.
- · Activate the heat source and start a timer.
- Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.
- A shortened latency in diabetic animals indicates thermal hyperalgesia.
- 2. Mechanical Allodynia (von Frey Filaments):



- Place the animal on an elevated mesh floor and allow it to acclimate.
- Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
- A positive response is a sharp withdrawal of the paw.
- Determine the 50% withdrawal threshold using the up-down method. A lower threshold in diabetic animals indicates mechanical allodynia.

ENFD is a quantitative morphological marker for small-fiber sensory neuropathy.[16]

#### Procedure:

- Collect a 3-mm punch biopsy from the plantar surface of the hind paw.
- Fix the tissue in a suitable fixative (e.g., PLP fixative).
- Cryoprotect the tissue in sucrose, then embed and freeze it.
- Cut 50-μm sections using a cryostat.
- Perform immunohistochemistry using an antibody against the pan-axonal marker PGP9.5.
- Visualize the stained nerve fibers using a fluorescence microscope.
- Count the number of individual nerve fibers crossing the dermal-epidermal junction and express the result as fibers/mm of epidermal length.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Towards prevention of diabetic peripheral neuropathy: clinical presentation, pathogenesis, and new treatments PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top Diabetic Neuropathy Clinical Trials | Power [withpower.com]
- 3. mdpi.com [mdpi.com]
- 4. New Perspectives in Diabetic Neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. T-1095 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. T-1095, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Polyol pathway Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Changes in nerve conduction velocity after six weeks of glucoregulation with portable insulin infusion pumps PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of foot sole insensitivity and reduced nerve conduction velocity on postural control and functional gait [accscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Diabetic Peripheral Neuropathy: Pathophysiology and New Insights into the Mechanism of Action of High-Concentration Topical Capsaicin PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. T-1095 | transporter | SGLT | TargetMol [targetmol.com]
- 19. Effect of height on nerve conduction velocity PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of Aging on Nerve Conduction Velocities and Late Responses in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigating
  Diabetic Neuropathy with T-1095]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1682860#t-1095-treatment-for-investigating-diabetic-neuropathy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com